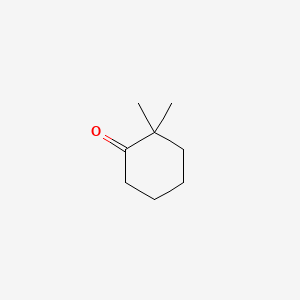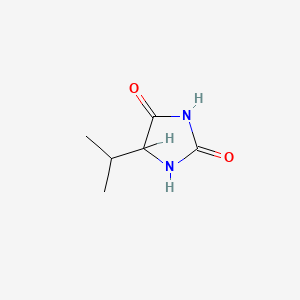
2,2-Dimethylcyclohexanone
Descripción general
Descripción
2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has the molecular formula C8H14O and a molecular weight of 126.1962 .
Synthesis Analysis
The synthesis of this compound involves a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . Another synthesis method involves a Rupe rearrangement, which consists of the rearrangement of a propargylic alcohol to an α,β-unsaturated enone .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 126.1962 . It has a refractive index of n20/D 1.448 (lit.) . It has a boiling point of 169-170 °C/768 mmHg (lit.) and a melting point of -20 °C (lit.) . Its density is 0.912 g/mL at 25 °C (lit.) .Safety and Hazards
2,2-Dimethylcyclohexanone is classified as a flammable liquid and vapor . It can cause harm if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
2,2-Dimethylcyclohexanone is a sterically hindered ketone
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that this compound could potentially influence pathways involving aldehydes and ketones .
Result of Action
The formation of oximes and hydrazones could potentially influence cellular signaling and metabolic processes .
Propiedades
IUPAC Name |
2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPBSQWRKKAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870859 | |
| Record name | 2,2-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-47-1, 1333-44-4 | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethylcyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of 2,2-Dimethylcyclohexanone?
A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific data isn't provided in the abstracts, 13C–13C 1-bond coupling constants were utilized to study structural changes in oxime derivatives of this compound undergoing Beckmann fragmentation. [] This suggests NMR studies have been conducted on the compound and its derivatives.
Q3: How can this compound be synthesized?
A3: One approach involves the reaction of 2-methylcyclohexanone with ethyl formate, followed by alkylation with n-butyl bromide. This method produces this compound alongside byproducts like 2-formyl-6-n-butyl-6-methylcyclohexanone. []
Q4: Can this compound undergo methylenation reactions?
A4: Yes, this compound can be effectively methylenated using dichloromethane (CH2Cl2) in the presence of Mg/TiCl4/THF. This reaction is particularly useful for enolizable or sterically hindered ketones. []
Q5: What are the stereochemical implications of reactions involving this compound?
A5: Studies on the gas-phase pinacol rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diols, which yield this compound as a product, highlight the influence of stereochemistry on reaction outcomes. The ratio of ring contraction to methyl/hydroxyl migration varies depending on the starting diol's stereochemistry. []
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, reacting 2,2-dimethyl-5-(1,2-epoxypropyl)cyclohexanone (a derivative) with t-BuOK in DMSO unexpectedly yielded products containing additional carbon atoms, some incorporating the DMSO molecule itself. This highlights the potential of this compound derivatives in constructing diverse cyclic structures. []
Q7: What are the applications of this compound in total synthesis?
A7: this compound serves as a valuable chiral building block in synthesizing various natural products. Notable examples include:
- (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone: A key intermediate in the synthesis of (−)-K-76, a complement inhibitor. []
- Optically active diterpenes: A precursor for (4aR, 10aS)-(—)-8-Methoxy-1,1,4a-trimethyl-2-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, a crucial intermediate. []
- (-)-Warburganal: An insect antifeedant synthesized from this compound in 20 steps. []
- (−)-Subersic acid: A sponge-derived inhibitor of human 15-lipoxygenase, synthesized using this compound. []
- (+)-Hongoquercin B: A weakly antibacterial fungal metabolite, synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []
- Ancistrofuran enantiomers: Defensive compounds synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []
- Stephacidin B: An antiproliferative alkaloid synthesized from 4,4-(ethylenedioxy)-2,2-dimethylcyclohexanone in 18 steps. []
Q8: How does the presence of the two methyl groups in this compound affect its reactivity?
A8: The two methyl groups at the 2-position introduce significant steric hindrance. This influences the regio- and stereoselectivity of reactions involving this compound. For instance, in the synthesis of stephacidin B, the steric bulk of the gem-dimethyl group dictated the stereochemical outcome of a key N-(tert-butoxycarbonyl)-5-(isopropylsulfonyloxymethyl)-2,3-dihydropyrrole electrophilic attack. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















